5-methylthiophene-2-carboxamide
Overview
Description
5-methylthiophene-2-carboxamide is an organic compound with the molecular formula C6H7NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
5-Methylthiophene-2-carboxamide is a bioactive compound that has been found to exhibit significant antibacterial and antifungal activity . The primary targets of this compound are bacterial and fungal species, including Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the disruption of essential biological processes within the target organisms, leading to their death or growth inhibition .
Biochemical Pathways
Given its antibacterial and antifungal activity, it is likely that the compound interferes with essential biochemical pathways in these organisms, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The primary result of the action of this compound is the inhibition of growth or death of the target organisms . This is achieved through the compound’s interaction with its targets and subsequent disruption of essential biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylthiophene-2-carboxamide typically involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ammonia or an amine. One common method includes the use of N,N-dimethylformamide as a solvent and a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of an amide.
5-Methylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Thiophenecarboxamide: Lacks the methyl group at the 5-position.
Uniqueness
5-methylthiophene-2-carboxamide is unique due to the presence of both a methyl group and an amide functional group on the thiophene ring. This combination of functional groups can lead to unique chemical reactivity and potential biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
5-methylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKCYMCHJZENJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342319 | |
Record name | 5-Methyl-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57280-37-2 | |
Record name | 5-Methyl-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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